![molecular formula C12H16BrNO2S B1383623 tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate CAS No. 1379466-13-3](/img/structure/B1383623.png)
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
Overview
Description
“tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate” is a chemical compound with the CAS Number: 1379466-13-3. It has a molecular weight of 318.23 and its IUPAC name is tert-butyl ((1S,2S)-2-(5-bromothiophen-2-yl)cyclopropyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a light yellow solid . It should be stored at 0-8 C for optimal stability .Scientific Research Applications
Catalytic Applications in Organic Synthesis
The compound plays a role in catalytic applications, particularly in the Rhodium-catalyzed enantioselective addition of arylboronic acids to in-situ generated N-Boc arylimines. This process involves the use of various reagents, including tert-butyl carbamate, 2-thiophene carboxaldehyde, benzene sulfinic acid sodium salt, and others, showcasing the compound's relevance in complex organic synthesis reactions (Storgaard & Ellman, 2009).
Asymmetric Mannich Reaction
Tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate is involved in asymmetric Mannich reactions, a critical process in the synthesis of chiral amino carbonyl compounds. This synthesis pathway highlights the compound's importance in creating stereochemically complex structures (Yang, Pan, & List, 2009).
Intermediate in Natural Product Synthesis
The compound serves as an intermediate in synthesizing natural products like jaspine B, exhibiting cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps, including esterification, protection, and reduction, showcasing its utility in the intricate synthesis of biologically active compounds (Tang et al., 2014).
Protease Inhibitor Synthesis
It's used in the enantioselective synthesis of carbamates, which are pivotal building blocks for novel protease inhibitors. This application is particularly relevant in the field of medicinal chemistry, where the compound's stereochemical properties are harnessed (Ghosh, Cárdenas, & Brindisi, 2017).
Intermediate in Lymphocyte Function-Associated Antigen Inhibition
The compound is also an intermediate in synthesizing inhibitors of lymphocyte function-associated antigen 1, showcasing its importance in immunological research and potential therapeutic applications (Li et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEFTEZZHQMKFR-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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